molecular formula C21H25Cl2N3O3S B12122997 N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide

N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No.: B12122997
M. Wt: 470.4 g/mol
InChI Key: XFKWABNAAZEJPI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a dichlorophenyl group, a piperazine ring, and a trimethylbenzenesulfonyl moiety, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Attachment of the Trimethylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Coupling with Dichlorophenyl Acetamide: Finally, the sulfonylated piperazine is coupled with 3,5-dichlorophenyl acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound may be investigated for its potential pharmacological properties. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the dichlorophenyl group could contribute to antimicrobial properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, including as anti-inflammatory or anticancer agents. The sulfonyl group is known to enhance the solubility and bioavailability of drugs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring might interact with neurotransmitter receptors, while the dichlorophenyl group could inhibit microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[4-(ethylsulfonyl)piperazin-1-yl]acetamide
  • N-(3,5-dichlorophenyl)-2-[4-(phenylsulfonyl)piperazin-1-yl]acetamide

Uniqueness

N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide is unique due to the presence of the 2,4,6-trimethylbenzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to other sulfonyl derivatives. This uniqueness can lead to distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H25Cl2N3O3S

Molecular Weight

470.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C21H25Cl2N3O3S/c1-14-8-15(2)21(16(3)9-14)30(28,29)26-6-4-25(5-7-26)13-20(27)24-19-11-17(22)10-18(23)12-19/h8-12H,4-7,13H2,1-3H3,(H,24,27)

InChI Key

XFKWABNAAZEJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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